

Technical Guide: Spectroscopic Analysis of Methyl Diethylphosphonoacetate

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the spectroscopic data for **methyl diethylphosphonoacetate** (CAS No: 1067-74-9), a crucial reagent in various organic syntheses, including the preparation of allylic fluorides and its use in regioselective Diels-Alder reactions.[1] This document details its infrared (IR) and mass spectrometry (MS) characteristics, offering a foundational understanding for its identification and application in research and development.

Molecular and Physical Properties

Methyl diethylphosphonoacetate has the chemical formula C₇H₁₅O₅P and a molecular weight of 210.16 g/mol .[2][3][4] It is a clear, colorless to slightly yellow liquid with a boiling point of 127-131 °C at 9 mmHg and a density of approximately 1.145 g/mL at 25 °C.[1][3]



| Property | Value |
|--------------------------|--|
| CAS Number | 1067-74-9[2] |
| Molecular Formula | C7H15O5P[2] |
| Molecular Weight | 210.16 g/mol [3] |
| Linear Formula | (C ₂ H ₅ O) ₂ P(O)CH ₂ CO ₂ CH ₃ |
| Refractive Index (n20/D) | 1.433 (lit.)[3] |
| Density | 1.145 g/mL at 25 °C (lit.)[3] |
| Boiling Point | 127-131 °C / 9 mmHg (lit.)[3] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation.[5] The IR spectrum of **methyl diethylphosphonoacetate** exhibits characteristic absorption bands corresponding to its principal functional groups.

Key IR Absorption Data

The table below summarizes the prominent absorption peaks observed in the IR spectrum of **methyl diethylphosphonoacetate**.

| Wavenumber (cm ⁻¹) | Functional Group | Vibration Type |
|--------------------------------|---------------------|----------------|
| ~2980 | C-H (Alkyl) | Stretching |
| ~1740 | C=O (Ester) | Stretching |
| ~1260 | P=O (Phosphonate) | Stretching |
| ~1160 | C-O (Ester) | Stretching |
| ~1030 | P-O-C (Phosphonate) | Stretching |

Data interpreted from typical values for phosphonate and ester functional groups.



Experimental Protocol: Acquiring IR Spectrum of a Liquid Sample

The infrared spectrum of a neat (undiluted) liquid sample like **methyl diethylphosphonoacetate** is commonly obtained using the thin-film method with salt plates or via Attenuated Total Reflection (ATR).[5][6]

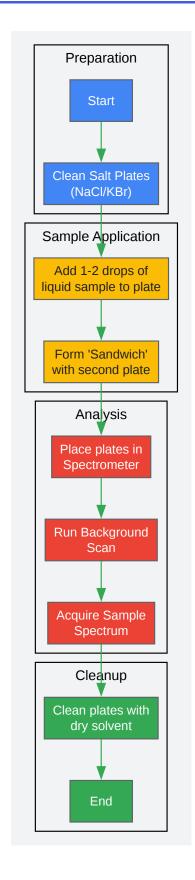
Method 1: Thin-Film Sandwich Cell

- Preparation: Obtain two clean, dry, and polished salt plates (e.g., NaCl or KBr) from a desiccator.[6] Handle them by the edges to avoid moisture contamination from fingerprints.
- Sample Application: Using a Pasteur pipet, place one or two drops of the liquid sample onto the center of one salt plate.[6][7]
- Cell Assembly: Place the second salt plate on top, gently spreading the liquid into a thin, uniform film between the plates to form a "sandwich".[6][7][8]
- Analysis: Mount the assembled plates in the sample holder of the IR spectrometer.
- Data Acquisition: Run a background scan (if not done previously) to account for atmospheric CO₂ and H₂O. Then, acquire the IR spectrum of the sample.
- Cleaning: After analysis, disassemble the plates, rinse them with a dry solvent like acetone, dry them with a soft tissue, and return them to the desiccator.[6][7]

Method 2: Attenuated Total Reflection (ATR)

- Preparation: Ensure the ATR crystal surface (e.g., ZnSe or diamond) is clean.
- Background Scan: Acquire a background spectrum of the clean, empty crystal.
- Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.
- Data Acquisition: Run the sample scan to obtain the IR spectrum.
- Cleaning: Clean the crystal surface with an appropriate solvent and a soft cloth.





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Workflow for obtaining an IR spectrum of a liquid sample.



Mass Spectrometry

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). Electron Ionization (EI) is a common "hard" ionization technique that causes significant fragmentation, providing a characteristic fingerprint for molecular structure elucidation.[9]

Mass Spectrum Data (Electron Ionization)

The mass spectrum of **methyl diethylphosphonoacetate** shows several key fragments. The molecular ion (M⁺) peak is expected at m/z 210.

| m/z Value | Proposed Fragment Ion | Interpretation |
|-----------|---|--|
| 210 | [C7H15O5P]+ | Molecular Ion (M+) |
| 182 | [(C ₂ H ₅ O) ₂ P(O)CH ₂ C=O] ⁺ | Loss of ethoxy radical (•OCH ₃) |
| 151 | [(C2H5O)P(O)CH2CO2CH3] ⁺ | Loss of an ethoxy group (•OC₂H₅) |
| 137 | [(C2H5O)2PO]+ | α-cleavage, loss of •CH ₂ CO ₂ CH ₃ |
| 109 | [C₂H₅OPO₂H]+ | Rearrangement and fragmentation |
| 81 | [PO ₃ H ₂] ⁺ | Further fragmentation |

Fragmentation patterns are proposed based on common pathways for phosphonates and esters and may vary slightly based on instrument conditions.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: The sample must be volatile enough to be introduced into the ion source in the gas phase.[10] For a liquid like methyl diethylphosphonoacetate, this is typically achieved by direct injection or via a Gas Chromatography (GC) system. The sample is heated to ensure vaporization.[10][11]

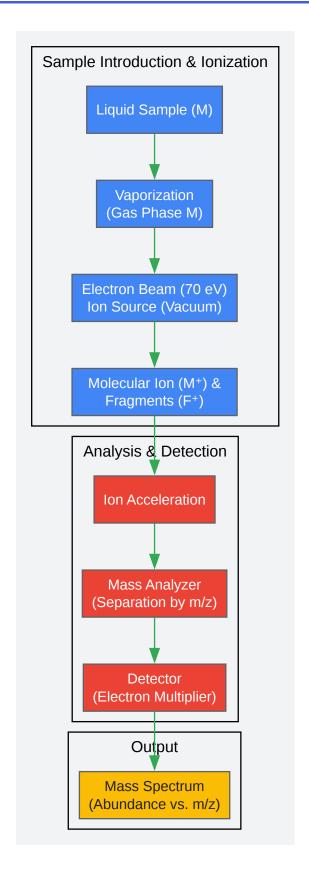
Foundational & Exploratory





- Ionization: In the ion source, under high vacuum, the gaseous analyte molecules are bombarded by a high-energy beam of electrons (typically 70 eV).[9][11] This collision ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).
- Fragmentation: The high energy of the electron beam imparts excess energy to the
 molecular ion, causing it to break apart into smaller, charged fragments and neutral radicals.
 [9] This fragmentation pattern is highly reproducible and characteristic of the molecule's
 structure.
- Acceleration: The resulting positive ions (both the molecular ion and fragment ions) are accelerated by an electric field into the mass analyzer.
- Mass Analysis: The mass analyzer (e.g., quadrupole or time-of-flight) separates the ions based on their mass-to-charge (m/z) ratio.
- Detection: An electron multiplier detects the separated ions, generating a signal proportional to the abundance of each ion.
- Data Output: The instrument's software processes the signals to produce a mass spectrum, which is a plot of relative ion abundance versus m/z.





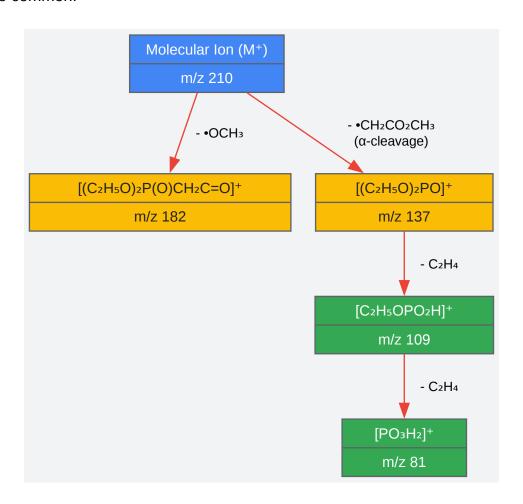
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General workflow for Electron Ionization Mass Spectrometry.



Proposed Fragmentation Pathway

The fragmentation of **methyl diethylphosphonoacetate** in EI-MS can be visualized as a series of logical bond cleavages originating from the molecular ion. Alpha-cleavage (cleavage of the bond adjacent to the phosphoryl group) and losses of stable neutral molecules or radicals are common.



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Proposed EI-MS fragmentation of **methyl diethylphosphonoacetate**.

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